molecular formula C7H8N2O3 B1281694 (4-Amino-3-nitrophenyl)methanol CAS No. 63189-97-9

(4-Amino-3-nitrophenyl)methanol

Cat. No.: B1281694
CAS No.: 63189-97-9
M. Wt: 168.15 g/mol
InChI Key: YOROYHPRNGLSAT-UHFFFAOYSA-N
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Description

(4-Amino-3-nitrophenyl)methanol is an organic compound with the molecular formula C7H8N2O3 It is a derivative of nitrophenol and contains both amino and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-3-nitrophenyl)methanol typically involves the reduction of 4-nitrobenzaldehyde. One common method is the reduction of 4-nitrobenzaldehyde using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol. The reaction proceeds under mild conditions and yields this compound as the primary product.

Industrial Production Methods

Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, catalytic hydrogenation methods using palladium or platinum catalysts may be employed for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-3-nitrophenyl)methanol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Reducing Agents: Sodium borohydride (NaBH4), hydrogen gas with palladium or platinum catalysts.

    Oxidizing Agents: Chromium trioxide (CrO3), potassium permanganate (KMnO4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Reduction: 4-Aminobenzyl alcohol.

    Oxidation: 4-Amino-3-nitrobenzaldehyde.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (4-Amino-3-nitrophenyl)methanol is utilized as an intermediate in the production of more complex compounds. Its ability to undergo various reactions such as oxidation and reduction makes it valuable for creating derivatives with tailored properties.

Table 1: Common Reactions Involving this compound

Reaction TypeProductConditions
Oxidation4-Amino-3-nitrobenzoic acidAcidic medium
Reduction4-Amino-3-aminophenylmethanolCatalytic hydrogenation
SubstitutionVarious substituted phenylmethanol derivativesVaries with nucleophile used

Biology

Research indicates potential biological activities of this compound, particularly in antimicrobial and anticancer applications. Studies have shown that derivatives of this compound exhibit varying degrees of biological efficacy.

Case Study: Antimicrobial Activity
A study evaluated the antimicrobial properties of synthesized derivatives of this compound against several bacterial strains. Results demonstrated significant inhibition zones, suggesting its potential as a lead compound for antibiotic development.

Medicine

In the pharmaceutical domain, this compound is investigated for its role in drug formulation. Its unique functional groups allow for interactions with biological targets, making it a candidate for drug development.

Table 2: Pharmaceutical Applications

Application AreaDescription
Drug DevelopmentPotential lead compound for antibiotics
Hair DyesIngredient in oxidative hair dye formulations

Toxicological Insights

While exploring the applications of this compound, safety assessments are crucial. Studies have indicated that certain nitrophenol compounds may pose toxicity risks under specific conditions. For instance, dermal absorption studies have shown varying absorption rates depending on the formulation type used in hair dyes.

Table 3: Dermal Absorption Rates

Formulation TypeAbsorption Rate (%)
Oxidative Preparation0.59
Semipermanent Preparation0.23

Industrial Applications

The industrial sector utilizes this compound in the production of dyes and pigments due to its vibrant color properties when reacted with other compounds. Its application extends to various chemical processes where colorants are required.

Mechanism of Action

The mechanism of action of (4-Amino-3-nitrophenyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The presence of both amino and nitro groups allows it to participate in redox reactions and form reactive intermediates that can modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenol: Lacks the amino group and has different chemical reactivity.

    4-Aminophenol: Lacks the nitro group and has different chemical properties.

    4-Nitrobenzyl alcohol: Similar structure but lacks the amino group.

Uniqueness

(4-Amino-3-nitrophenyl)methanol is unique due to the presence of both amino and nitro groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.

Biological Activity

(4-Amino-3-nitrophenyl)methanol, also known by its chemical formula C7_7H8_8N2_2O3_3, is a compound of significant interest in the fields of medicinal chemistry and biological research. Its unique structure, featuring both amino and nitro functional groups, positions it as a potential candidate for various therapeutic applications. This article explores the biological activity of this compound, detailing its mechanisms of action, effects on biological systems, and relevant case studies.

Structure

The molecular structure of this compound includes:

  • An amino group (-NH2_2)
  • A nitro group (-NO2_2)
  • A hydroxymethyl group (-CH2_2OH)

This combination enables diverse interactions with biological molecules.

Physical Properties

PropertyValue
Molecular Weight168.15 g/mol
Melting Point90-92 °C
SolubilitySoluble in water
Log P0.56

This compound's biological activity is primarily attributed to its ability to interact with various molecular targets through hydrogen bonding and electrostatic interactions. The presence of the amino and nitro groups allows the compound to engage in nucleophilic substitution reactions, potentially modifying protein functions.

Interaction with Biological Targets

  • Enzymatic Inhibition : The compound may inhibit certain enzymes critical for cellular processes, which can lead to altered metabolic pathways.
  • Protein Binding : The hydroxymethyl group facilitates binding to proteins, influencing their conformation and activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Cytotoxic Effects

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. This cytotoxic effect is linked to its ability to modulate histone deacetylase activity, which is crucial for regulating gene expression involved in cell survival.

Case Studies

  • Study on Cancer Cell Lines : A study investigated the effects of this compound on Hodgkin's lymphoma cells. It was found that the compound significantly upregulated OX40L expression, leading to enhanced apoptosis in treated cells .
  • Antimicrobial Testing : Another case study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli, revealing a dose-dependent inhibition of bacterial growth .

Safety and Toxicology

While this compound shows promise as a therapeutic agent, safety evaluations are crucial. Toxicological assessments indicate that at high doses, the compound can lead to liver enzyme alterations but does not exhibit significant acute toxicity . Long-term studies are necessary to fully understand its safety profile.

Properties

IUPAC Name

(4-amino-3-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c8-6-2-1-5(4-10)3-7(6)9(11)12/h1-3,10H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOROYHPRNGLSAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60512593
Record name (4-Amino-3-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63189-97-9
Record name (4-Amino-3-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Fifty grams (0.27 mole) of 4-chloro-3-nitrobenzyl alcohol, 250 ml. of methanol and 200 ml. of liquid ammonia were loaded into a cold autoclave. The autoclave was sealed and heated to a temperature of 150° C. After cooling, the autoclave was vented and the volatile constituents removed by evaporation in vacuo. The residue was taken up in ether and the ether solution was filtered to remove ammonium chloride which had precipitated. The ether filtrate was evaporated in vacuo to yield a solid product. The product was recrystallized from 95% ethanol/ethyl acetate to give 23.6 g. (52 percent yield) of 4-amino-3-nitrobenzyl alcohol, mp. 100°-101° C.
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Synthesis routes and methods II

Procedure details

The required keto benzimidazole reactants in which R4 is hydrogen can be prepared from 4-chloro-3-nitrobenzyl alcohol. The benzyl alcohol is ammoniated to give 4-amino-3-nitrobenzyl alcohol which is hydrogenated catalytically to yield 4-hydroxymethyl-o-phenylenediamine. The phenylenediamine is reacted with cyanogen bromide by the methods known to the benzimidazole art to provide 2-amino-5(6)-hydroxymethylbenzimidazole. The hydroxymethyl group of the benzimidazole compound can be oxidized with Jones reagent (a solution of chromic acid and sulfuric acid in water) to provide the corresponding 5(6)-formyl benzimidazole.
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Synthesis routes and methods III

Procedure details

(4-chloro-3-nitrophenyl)methanol (7.0 g, 37.32 mmoles), liquid NH3 (100 mL) and methanol (125 mL) were mixed in a sealed reactor. The temperature was set to 160° C., and the pressure became about 600 psi. After 16 hours, the reaction was cooled down. The high pressure was released. All the solvents were removed. The solid residual was purified by silica gel column to give 4.51 g of the above intermediate (72%). MS (DCI) m/e 169 (M+H)+; 1H NMR (300 MHz, CD3OD) □ 8.02 (d, J=1.70 Hz, 1H), 7.36 (dd, J=8.48, 2.03 Hz, 1H), 6.95 (d, J=8.48 Hz, 1H), 4.48 (s, 2H).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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